molecular formula C19H13Cl3N2O2S B2811613 [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate CAS No. 339278-51-2

[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate

Cat. No.: B2811613
CAS No.: 339278-51-2
M. Wt: 439.74
InChI Key: SBHHXAGXMFKCPL-UHFFFAOYSA-N
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Description

The compound "[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate" is a synthetic carbamate derivative featuring a pyridine core substituted with a sulfanyl-linked 4-chlorophenyl group at position 2 and a methyl carbamate group at position 3. The carbamate moiety is further functionalized with a 3,5-dichlorophenylamine group. Its design aligns with trends in bioactive molecule development, where halogenation and heterocyclic scaffolds are leveraged to enhance stability and target affinity .

Properties

IUPAC Name

[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O2S/c20-13-3-5-17(6-4-13)27-18-12(2-1-7-23-18)11-26-19(25)24-16-9-14(21)8-15(22)10-16/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHHXAGXMFKCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)COC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate typically involves multiple steps:

  • Formation of the Pyridine Derivative: : The initial step involves the synthesis of the pyridine derivative. This can be achieved through a reaction between 3-chloropyridine and 4-chlorothiophenol under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Carbamate Formation: : The next step involves the formation of the carbamate group. This is done by reacting the pyridine derivative with 3,5-dichlorophenyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the isocyanate.

Industrial Production Methods

On an industrial scale, the production of this compound would involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the use of automated systems for precise control of temperature, pressure, and reactant addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the aromatic rings, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related derivatives, particularly sulfonamides and carbamates described in the literature. Below is a detailed analysis:

Table 1: Key Comparative Data

Compound Name/Structure Melting Point (°C) Key Functional Groups (IR peaks, cm⁻¹) Substituents on Aromatic Rings Biological Activity (Inferred)
[Target Compound] Not reported Carbamate (C=O ~1727), sulfanyl (C-S) 4-Cl (pyridine), 3,5-Cl₂ (phenyl) Potential fungicidal activity
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-pyrazol-1-yl)-3-pyridinesulfonamide (25) 178–182 Sulfonamide (SO₂ ~1170), C=O (1727) 4-Cl (phenyl), trimethylpyrazole Antimicrobial (hypothesized)
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-pyrazol-1-yl)-3-pyridinesulfonamide (26) 163–166 Sulfonamide (SO₂ ~1169), C=O (1727) 3,4-Cl₂ (phenyl), trimethylpyrazole Antimicrobial (hypothesized)
Pyraclostrobin (Methyl N-[2-(1-(4-chlorophenyl)-1H-pyrazol-3-yloxymethyl)phenyl]-(N-methoxy)carbamate) Not reported Carbamate (C=O ~1727), pyrazole, methoxy 4-Cl (phenyl), methoxy Fungicidal (strobilurin class)

Key Observations

Structural Divergence :

  • The target compound replaces the sulfonamide group in compounds 25 and 26 with a sulfanyl bridge and a carbamate ester . This substitution may alter solubility and bioavailability, as sulfonamides are typically more polar than sulfanyl or carbamate groups.
  • Compared to Pyraclostrobin , the target compound lacks the β-methoxyacrylate moiety critical for strobilurin fungicides but shares the carbamate backbone, suggesting a divergent mechanism of action.

Chlorination Patterns :

  • The 3,5-dichlorophenyl group in the target compound contrasts with the 4-chlorophenyl (compound 25) and 3,4-dichlorophenyl (compound 26) substituents . Increased chlorination often enhances lipophilicity and receptor binding but may reduce metabolic stability.

Thermal Stability :

  • The target compound’s melting point is unreported, but compounds 25 and 26 exhibit moderate stability (163–182°C) , likely due to hydrogen bonding from sulfonamide and carbamoyl groups. The sulfanyl group in the target compound may lower melting points due to reduced polarity.

Spectral Signatures :

  • IR spectra of analogous compounds show strong C=O stretches (~1727 cm⁻¹) and sulfonamide SO₂ asymmetric/symmetric vibrations (~1384–1169 cm⁻¹). The target compound’s carbamate C=O and sulfanyl C-S stretches would dominate its IR profile.

Pyraclostrobin’s fungicidal efficacy implies that the target compound’s carbamate group and chlorinated aryl rings may confer similar activity, albeit through distinct pathways.

Table 2: Substituent Effects on Properties

Substituent Modification Impact on Properties Example Compounds
Sulfonamide → Sulfanyl + Carbamate Reduced polarity, increased lipophilicity; potential for membrane penetration Target compound vs. 25, 26
4-Cl → 3,5-Cl₂ on phenyl Enhanced steric bulk; possible improved target affinity but slower metabolism Target compound vs. compound 25
Pyrazole vs. Pyridine core Pyrazoles offer hydrogen-bonding sites; pyridines enhance π-π stacking interactions Compound 25 vs. Pyraclostrobin

Q & A

Q. Methodological Insight :

  • Use HPLC to correlate substituent lipophilicity (log k) with activity .
  • Employ docking simulations to map chlorine’s role in target interactions.

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the impact of halogen substitutions?

Q. Experimental Design :

  • Synthesize analogs with halogens (Br, F, I) at the 4-chlorophenyl or 3,5-dichlorophenyl positions (see analog table below) .
  • Test in vitro assays (e.g., enzyme inhibition, receptor binding) and compare IC₅₀ values.
Analog SubstituentsKey FeaturesBiological Activity Trend
4-Bromophenyl sulfanylLarger halogen, lower electronegativityReduced potency vs. Cl
3,5-Difluorophenyl carbamateSmaller, more electronegativeImproved selectivity

Data Contradiction Analysis :
If brominated analogs show higher in vitro activity but lower in vivo efficacy, evaluate metabolic stability via LC-MS to identify dehalogenation pathways .

Basic: What synthetic strategies are effective for preparing this carbamate derivative?

Q. Key Steps :

Nucleophilic Substitution : React 2-chloropyridine-3-methanol with 4-chlorothiophenol to form the sulfanyl-pyridine intermediate .

Carbamate Formation : Couple the intermediate with 3,5-dichlorophenyl isocyanate under anhydrous conditions (e.g., DCM, 0–5°C) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via ¹H NMR and HPLC (>98%) .

Critical Note : Monitor reaction progress with TLC to avoid over-substitution at the pyridine ring.

Advanced: How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

Case Example :
If the compound shows strong in vitro neuroprotective activity (e.g., Aβ aggregation inhibition) but fails in in vivo models (e.g., Tg2576 mice):

Assess blood-brain barrier (BBB) penetration via LC-MS/MS of plasma and brain homogenates .

Modify the carbamate group to improve BBB permeability (e.g., ester prodrugs) while retaining activity .

Validate target engagement using immunoblotting for biomarkers like TOMM6 or phosphorylated tau .

Q. Methodological Tools :

  • Microdialysis for real-time brain pharmacokinetics.
  • SPECT imaging with radiolabeled analogs to track biodistribution.

Advanced: What computational and experimental methods are used to predict and validate target specificity?

Q. Integrated Workflow :

Virtual Screening : Use Schrödinger Suite or AutoDock to prioritize targets (e.g., GPCRs, kinases) .

Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for top candidates .

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts .

Contradiction Management :
If computational predictions conflict with SPR data, re-evaluate force field parameters or include solvent effects in simulations.

Basic: How is the compound’s stability under physiological conditions assessed?

Q. Protocol :

Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 6, 12, 24 h .

Metabolic Stability : Use hepatocyte microsomes (human/rodent) with NADPH cofactor; quantify parent compound depletion .

Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products with LC-MS .

Q. Critical Parameters :

  • Carbamate bonds are prone to hydrolysis; consider stabilizing with electron-withdrawing groups .

Advanced: What strategies optimize selectivity to minimize off-target effects in kinase inhibition studies?

Q. Approach :

Kinome-Wide Profiling : Test against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .

Covalent Docking : Design irreversible inhibitors targeting non-conserved cysteine residues in the ATP-binding pocket.

Cryo-EM : Resolve inhibitor-bound kinase structures to refine steric and electronic complementarity .

Example :
If the compound inhibits both JAK2 and FLT3, introduce a methyl group at the pyridine C5 position to sterically block FLT3 binding .

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